2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide
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Overview
Description
2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Amide Formation: The final step involves the formation of the carboxamide group by reacting the furan derivative with 3-propoxyphenylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furan ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(2-methylpropyl)furan-3-carboxamide: Lacks the propoxyphenyl group, which may affect its chemical properties and applications.
N-(3-propoxyphenyl)furan-3-carboxamide: Lacks the methyl and methylpropyl groups, potentially altering its reactivity and biological activity.
Uniqueness
2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide is unique due to the combination of its furan ring, carboxamide group, and specific substituents
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-(3-propoxyphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C19H25NO3/c1-5-9-22-16-8-6-7-15(11-16)20-19(21)18-12-17(10-13(2)3)23-14(18)4/h6-8,11-13H,5,9-10H2,1-4H3,(H,20,21) |
InChI Key |
JOOJLTDGKJGTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=C(OC(=C2)CC(C)C)C |
Origin of Product |
United States |
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